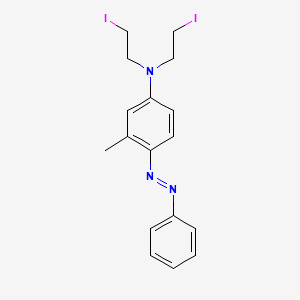
Azobenzene, 4-bis(2-iodoethyl)amino-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azobenzene, 4-bis(2-iodoethyl)amino-2-methyl- is a derivative of azobenzene, a well-known photoswitchable chemical compound composed of two phenyl rings linked by a nitrogen-nitrogen double bond.
Preparation Methods
The synthesis of azobenzene derivatives typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds The reaction conditions often require specific catalysts and solvents to facilitate the desired transformations .
Industrial production methods for azobenzene derivatives may include electrosynthesis using nitrobenzene as a starting material . This process involves the reduction of nitrobenzene in the presence of a base, followed by further functionalization to introduce the iodoethyl and amino groups.
Chemical Reactions Analysis
Azobenzene, 4-bis(2-iodoethyl)amino-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reducing agents like zinc or iron in acidic conditions, converting the azo group to an amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azoxy compounds, while reduction can produce aniline derivatives.
Scientific Research Applications
Azobenzene, 4-bis(2-iodoethyl)amino-2-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of azobenzene, 4-bis(2-iodoethyl)amino-2-methyl- involves photoisomerization, where the compound switches between trans and cis isomers upon exposure to light . This process affects the electron distribution and molecular geometry, influencing the compound’s interactions with other molecules. The molecular targets and pathways involved include specific receptors and enzymes that respond to the structural changes induced by photoisomerization .
Comparison with Similar Compounds
Azobenzene, 4-bis(2-iodoethyl)amino-2-methyl- can be compared with other azobenzene derivatives, such as:
Azobenzene: The simplest form with no additional functional groups.
4-aminoazobenzene: Contains an amino group, enhancing its reactivity and applications in biological systems.
4-nitroazobenzene: Features a nitro group, making it useful in studying electron-withdrawing effects.
The uniqueness of azobenzene, 4-bis(2-iodoethyl)amino-2-methyl- lies in its specific functional groups, which provide distinct chemical and photophysical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
63980-15-4 |
|---|---|
Molecular Formula |
C17H19I2N3 |
Molecular Weight |
519.16 g/mol |
IUPAC Name |
N,N-bis(2-iodoethyl)-3-methyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C17H19I2N3/c1-14-13-16(22(11-9-18)12-10-19)7-8-17(14)21-20-15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
InChI Key |
NEVDHPNJHDRGFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCI)CCI)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















